

# Physical and chemical properties of 4-Aacetamidophenylboronic acid

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## Compound of Interest

Compound Name: 4-Aacetamidophenylboronic acid

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An In-Depth Technical Guide to **4-Aacetamidophenylboronic Acid**: Properties, Reactivity, and Applications

## Introduction

**4-Aacetamidophenylboronic acid**, a bifunctional organic compound, has emerged as a cornerstone in modern synthetic chemistry and drug discovery. Its structure, featuring both a boronic acid moiety and an acetamido group on a phenyl ring, makes it a uniquely versatile building block. The boronic acid group serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, while the acetamido group, a protected aniline, enhances the compound's stability and provides a site for further functionalization.<sup>[1]</sup> This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity, and critical applications of this high-value reagent. We will delve into not just the "what," but the "why," offering field-proven insights into its practical use and chemical behavior.

## Core Physicochemical and Spectroscopic Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and analytical characteristics. These properties dictate storage conditions, solvent choices, and the analytical methods required for quality control.

## Physical and Chemical Data Summary

The essential properties of **4-Acetamidophenylboronic acid** are summarized below for quick reference. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate purification techniques.

Property	Value	Source(s)
CAS Number	101251-09-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BNO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	178.98 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to light yellow or gray-tan crystalline powder	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	215-220 °C (lit.) or 231 °C (lit.)	<a href="#">[2]</a>
Solubility	Soluble in methanol, ethanol, DMSO; slightly soluble in ethyl acetate. Water solubility: 85 g/L at 70°C.	<a href="#">[4]</a>
SMILES String	CC(=O)Nc1ccc(cc1)B(O)O	
InChI Key	VYEWTHXZHHTTA-UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectroscopic Profile

Characterization and purity assessment are paramount. The following spectroscopic signatures are definitive for **4-Acetamidophenylboronic acid**:

- Nuclear Magnetic Resonance (NMR):
  - <sup>1</sup>H NMR: Expect characteristic peaks for the acetamide methyl protons (CH<sub>3</sub>) around δ 2.2 ppm and distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the phenyl ring.[\[1\]](#) The protons of the B(OH)<sub>2</sub> group are often broad and may exchange with solvent.

- $^{13}\text{C}$  NMR: The spectrum will show signals for the methyl carbon, the amide carbonyl carbon, and the aromatic carbons.
- $^{11}\text{B}$  NMR: This technique is particularly useful for studying boronic acids. The  $\text{sp}^2$ -hybridized boron in the trigonal planar acid typically shows a signal around 29-33 ppm.[5] Upon complexation with diols or reaction to form a tetrahedral boronate species, this signal shifts significantly upfield to around 8-13 ppm, providing a direct probe of its reactivity.[6]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the presence of the principal functional groups. Look for a strong B-O stretching band around  $1310\text{--}1350\text{ cm}^{-1}$  and a characteristic amide C=O stretch between  $1650\text{--}1680\text{ cm}^{-1}$ .[1][5] The N-H stretch will also be visible around  $3280\text{--}3380\text{ cm}^{-1}$ .[5]

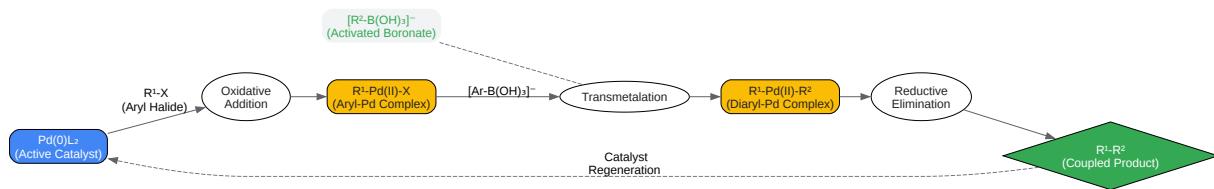
## Chemical Reactivity and Stability: A Tale of Two Functional Groups

The synthetic power of **4-Acetamidophenylboronic acid** lies in its predictable yet versatile reactivity, governed by the interplay between the boronic acid and the acetamido group.

### The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[1][7] This reaction is a cornerstone of modern synthesis due to its high functional group tolerance and mild conditions.[1][8] In this context, **4-acetamidophenylboronic acid** is used to introduce the 4-acetamidophenyl moiety into complex molecules, a common structural motif in pharmaceuticals.[1]

The reaction proceeds via a catalytic cycle involving a palladium complex. The choice of catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), base (e.g.,  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$ ), and solvent is critical for optimizing yield and reaction time. The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium center.[9][10]



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Reversible Covalent Bonding with Diols

A defining feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, creating five- or six-membered cyclic boronate esters.[2][11] This interaction is pH-dependent and forms the basis for their use in chemosensors for saccharides, bioconjugation, and dynamic hydrogel materials.[1][2] The acetamido group can modulate the Lewis acidity of the boron center, influencing the binding affinity and kinetics of this interaction.

## Stability Considerations

While powerful, boronic acids are not without their challenges. They are susceptible to metabolic instability, primarily through two pathways:

- Oxidative Deboronation: In the presence of reactive oxygen species (ROS), boronic acids can undergo oxidation, cleaving the C-B bond.[11]
- Protodeboronation: In aqueous solutions, a slow cleavage of the C-B bond can occur, replacing the boronic acid group with a hydrogen atom.[11]

For drug development, this instability is a significant hurdle. However, the field has evolved strategies to mitigate these effects, such as the formation of intramolecularly coordinated esters

(e.g., boralactones), which can enhance oxidative stability by orders of magnitude by altering the stereoelectronic properties of the boron center.[11][12][13] While **4-acetamidophenylboronic acid** itself is generally stable for synthetic use, understanding these degradation pathways is crucial for its application in biological systems.

## Applications in Drug Discovery and Materials Science

The versatility of **4-acetamidophenylboronic acid** has led to its widespread adoption across multiple scientific disciplines.

- **Drug Development:** It is a crucial building block in the synthesis of pharmaceuticals, particularly kinase inhibitors for oncology and protease inhibitors.[1][2] The 4-acetamidophenyl substructure is a "privileged scaffold" found in numerous bioactive molecules. The boronic acid itself can act as a transition-state analogue, enabling the design of potent enzyme inhibitors, such as those targeting  $\beta$ -lactamases to combat bacterial resistance.[1]
- **Bioconjugation and Diagnostics:** Its ability to bind with diols allows it to be used for attaching labels to biomolecules like proteins or for developing sensors to detect glucose and other sugars.[2]
- **Materials Science:** Researchers utilize this compound in the formulation of advanced materials, including polymers and nanomaterials with tailored electronic or photonic properties.[2] Its role in forming dynamic covalent bonds is also exploited in the creation of self-healing hydrogels.

## Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for a typical cross-coupling reaction. The causality behind each choice is explained to ensure both reproducibility and a deeper understanding of the system.

**Objective:** To synthesize N-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide from 4-iodotoluene and **4-acetamidophenylboronic acid**.

## Materials and Reagents:

- **4-Acetamidophenylboronic acid** (1.0 eq)
- 4-Iodotoluene (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$  (0.03 eq)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous (3.0 eq)
- Toluene and Ethanol (e.g., 3:1 mixture)
- Deionized Water
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Standard glassware for workup and purification

## Step-by-Step Methodology:

- Reaction Setup (The "Why"):
  - To a 100 mL round-bottom flask, add **4-acetamidophenylboronic acid**, 4-iodotoluene, and potassium carbonate. The use of an aryl iodide ( $\text{R}^1\text{-I}$ ) is deliberate; the C-I bond is weaker than C-Br or C-Cl, facilitating a faster rate of oxidative addition, which is often the rate-determining step of the cycle.[10]
  - Place a magnetic stir bar in the flask.
- Inert Atmosphere (The "Why"):
  - Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical. The  $\text{Pd}(0)$  catalyst is highly sensitive to oxygen and will be oxidized to an inactive  $\text{Pd}(\text{II})$  state if exposed to air, killing the catalytic cycle before it begins.
- Solvent and Catalyst Addition (The "Why"):

- Via syringe, add the toluene/ethanol solvent mixture, followed by deionized water (a small amount, e.g., 10% of total solvent volume). The mixed solvent system ensures solubility for both the organic substrates and the inorganic base. Water is often beneficial for Suzuki couplings, accelerating the transmetalation step.
- Finally, add the  $\text{Pd}(\text{PPh}_3)_4$  catalyst. Adding the catalyst last to the degassed mixture ensures it is introduced into an oxygen-free environment.

- Reaction Execution and Monitoring (The "Why"):
  - Attach a condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic steps.
  - Monitor the reaction progress using Thin-Layer Chromatography (TLC), sampling every 1-2 hours. A successful reaction will show the consumption of the starting materials and the appearance of a new, typically more nonpolar, product spot.
- Workup and Purification (The "Why"):
  - Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
  - Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and extract the aqueous layer twice with ethyl acetate. This separates the organic product from the inorganic base and salts.
  - Combine the organic layers, wash with brine (saturated  $\text{NaCl}$  solution) to remove residual water, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
  - Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
  - Purify the crude solid by recrystallization or column chromatography on silica gel to obtain the pure N-(4'-methyl-[1,1'-biphenyl]-4-yl)acetamide.

## Safety, Handling, and Storage

Professional and safe handling is non-negotiable. **4-Acetamidophenylboronic acid** is classified as a hazardous substance.

- Hazards: It is known to cause skin irritation (H315) and serious eye irritation (H319).[4][14][15] It may also cause respiratory irritation.[4][14]
- Handling:
  - Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14][16]
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]
  - Wash hands thoroughly after handling.[16]
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Storing at room temperature is generally acceptable.[2]
  - Keep away from strong oxidizing agents and strong acids.[16]

## Conclusion

**4-Acetamidophenylboronic acid** is far more than a simple chemical reagent; it is an enabling tool for innovation in medicine and materials. Its predictable reactivity in Suzuki-Miyaura coupling, combined with the unique properties conferred by the boronic acid moiety for sensing and bioconjugation, ensures its continued prominence in research and development. By understanding its fundamental properties, reactivity profile, and handling requirements, scientists can fully leverage its potential to construct the complex molecular architectures that define the next generation of therapeutics and advanced materials.

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